3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
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Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3O/c1-7-6-10(22)21-13(19-7)11(12(20-21)14(16,17)18)8-2-4-9(15)5-3-8/h2-6,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKWPUYNLCAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its normal function and thus inhibiting the progression of the cell cycle. The molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell growth and division. Additionally, the compound’s action on CDK2 can lead to the induction of apoptosis within cells.
Biochemical Analysis
Biochemical Properties
The compound 3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase. The nature of these interactions involves the compound fitting into the active site of the enzyme, forming essential hydrogen bonds.
Cellular Effects
In cellular models, this compound has shown significant effects. It has been observed to inhibit the growth of various cell lines, including MCF-7 and HCT-116. The compound influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its activity. This interaction results in changes in gene expression and cell cycle progression.
Dosage Effects in Animal Models
These effects often include threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely involved in pathways related to cell cycle regulation.
Transport and Distribution
Given its biochemical properties, it may interact with various transporters or binding proteins.
Biological Activity
Overview
The compound 3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties and potential antiviral effects.
Chemical Structure and Properties
The compound's structure features a pyrazolo ring fused with a pyrimidine moiety, characterized by the presence of a trifluoromethyl group and a chlorophenyl substituent . This unique arrangement is believed to contribute significantly to its biological activity, allowing for interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For instance:
- In vitro assays conducted against human breast cancer cell lines (MCF-7, MDA-MB-231) demonstrated that derivatives of this class can lead to significant growth inhibition. One study reported an IC50 value of 15.3 µM for a related glycohybrid against MCF-7 cells .
Table 1: Anticancer Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.3 | Kinase inhibition leading to apoptosis |
| N-benzyl-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | MDA-MB-231 | Not specified | Selective interaction with target proteins |
The mechanism by which this compound exerts its anticancer effects involves selective binding to kinase targets , which are crucial in signaling pathways that regulate cell proliferation and survival. Molecular docking studies suggest that the compound can effectively bind to active sites on these kinases, disrupting their function and promoting apoptosis in malignant cells .
Antiviral Properties
In addition to its anticancer activity, there is emerging evidence supporting the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives. For example, certain compounds within this class have been shown to inhibit the σE stress response pathway in Vibrio cholerae, which is essential for the organism's virulence . This suggests that derivatives like this compound may have applications beyond oncology.
Case Studies and Research Findings
Several case studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Kinase Inhibition : A study indicated that synthesized compounds exhibited significant inhibitory effects on cancer cell lines, with detailed structure–activity relationship (SAR) analyses confirming their potential as anticancer agents .
- Antiviral Activity Exploration : Research highlighted the compound's ability to inhibit bacterial virulence factors, suggesting broader applications in treating infections caused by Vibrio cholerae .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the pyrazolo[1,5-a]pyrimidine scaffold. Notably, derivatives of this compound have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, research indicated that certain phenylpyrazolo[3,4-d]pyrimidine derivatives exhibited dual inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. The most potent derivative effectively inhibited tumor growth in MCF-7 breast cancer models, inducing apoptosis and disrupting cell cycle progression .
Table 1: Summary of Anticancer Activity
| Compound | Targeted Pathway | IC50 (µM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| 5i | EGFR/VGFR2 | 0.3/7.60 | MCF-7 | Tumor growth inhibition |
| 5a | Unknown | 0.87-12.91 | MDA-MB-231 | Induction of apoptosis |
Anti-Virulence Properties
Another significant application of this compound is its anti-virulence activity against pathogenic bacteria such as Vibrio cholerae. It has been shown to inhibit the σE stress response pathway critical for the virulence of this organism. This suggests potential therapeutic applications in combating bacterial infections by targeting virulence factors rather than bacterial viability .
Table 2: Summary of Anti-Virulence Activity
| Compound | Target Pathogen | Mechanism of Action | Phase |
|---|---|---|---|
| 3-(4-chlorophenyl)-... | Vibrio cholerae | Inhibition of σE stress response pathway | Preclinical |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including chlorination and hydrazinolysis, leading to derivatives with varying biological activities. Understanding the structure-activity relationship is crucial for optimizing its efficacy and selectivity against specific targets .
Table 3: Synthesis Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Chlorination | Electrophilic | Phosphorous oxychloride |
| Hydrazinolysis | Nucleophilic | Hydrazine |
| Condensation | Aldol-type reaction | Aromatic aldehydes |
Potential in Drug Development
Given its diverse biological activities, this compound represents a promising candidate for drug development in areas such as oncology and infectious diseases. The ability to modulate key signaling pathways involved in tumor growth and bacterial virulence positions it as a versatile tool in therapeutic interventions.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Properties : A study published in Molecules demonstrated that specific derivatives exhibited significant cytotoxicity against different cancer cell lines, highlighting their potential as anticancer agents .
- Research on Anti-Virulence Mechanisms : Another research effort focused on the anti-virulence mechanisms against Vibrio cholerae, providing insights into how modifications to the pyrazolo structure can enhance therapeutic efficacy .
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
